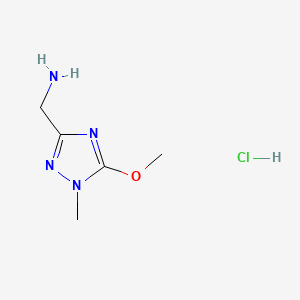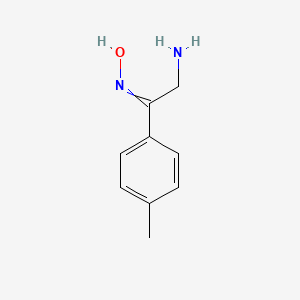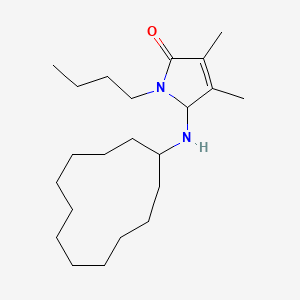
1-(5-Methoxy-1-methyl-1,2,4-triazol-3-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methoxy-1-methyl-1,2,4-triazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 1-(5-Methoxy-1-methyl-1,2,4-triazol-3-yl)methanamine hydrochloride typically involves the following steps:
Synthesis of 1-methyl-1H-1,2,4-triazole-3-amine: This is achieved by reacting appropriate precursors under controlled conditions.
Formation of Methanamine Derivative: The methanamine group is introduced to the methoxylated triazole.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt form.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated systems and large-scale reactors.
Analyse Des Réactions Chimiques
1-(5-Methoxy-1-methyl-1,2,4-triazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or methanamine groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Methoxy-1-methyl-1,2,4-triazol-3-yl)methanamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, showing inhibitory activities against certain cancer cell lines.
Biological Research: It is used in the synthesis of various bioactive molecules and as a precursor in the development of pharmaceuticals.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic compounds used in various industries.
Mécanisme D'action
The mechanism of action of 1-(5-Methoxy-1-methyl-1,2,4-triazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(5-Methoxy-1-methyl-1,2,4-triazol-3-yl)methanamine hydrochloride include:
1-(4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)-N-methylmethanamine dihydrochloride: This compound has a similar triazole structure but with different substituents.
2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles: These compounds also contain triazole rings and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific methoxy and methanamine substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H11ClN4O |
|---|---|
Poids moléculaire |
178.62 g/mol |
Nom IUPAC |
(5-methoxy-1-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H10N4O.ClH/c1-9-5(10-2)7-4(3-6)8-9;/h3,6H2,1-2H3;1H |
Clé InChI |
POEMIDKWQITQBO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC(=N1)CN)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,5-Dimethyl-7-pentafluoroethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12455305.png)
![5-bromo-2-methoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12455309.png)
![5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B12455310.png)
![3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12455314.png)
![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-N-methylacetamide](/img/structure/B12455334.png)
![4,4'-[(1-Phenylpyrazole-3,5-diyl)bis(ethene-2,1-diyl)]diphenol](/img/structure/B12455338.png)
![2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12455352.png)

![1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12455363.png)
![Methyl (2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-YL]prop-2-enoate](/img/structure/B12455371.png)
![N-(4-bromophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetamide](/img/structure/B12455381.png)
![6-Amino-4-[5-(3,4-dichlorophenyl)furan-2-yl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12455385.png)
![1-(4-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea](/img/structure/B12455391.png)
